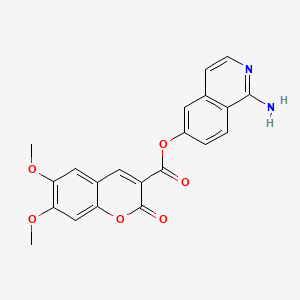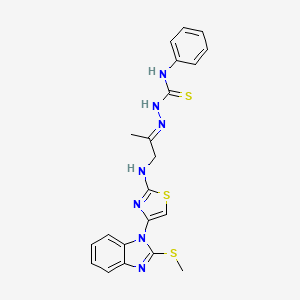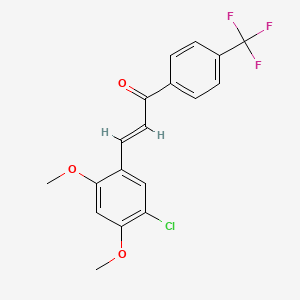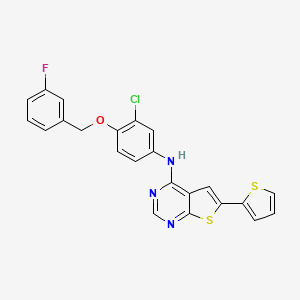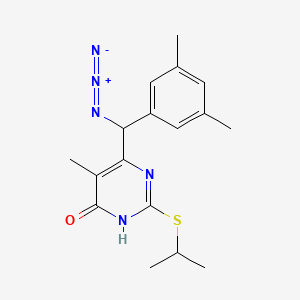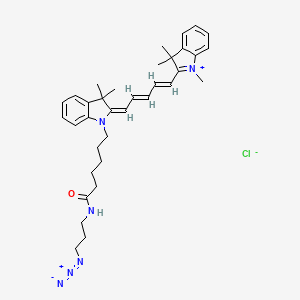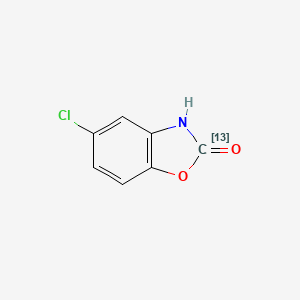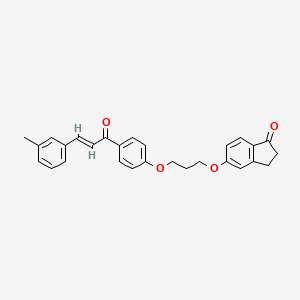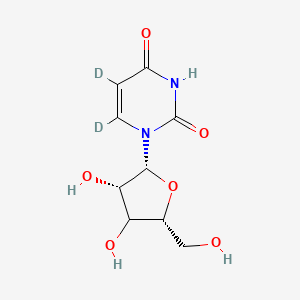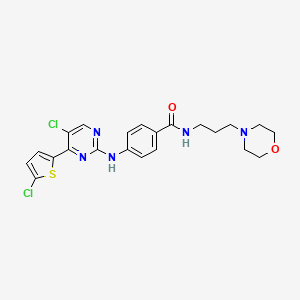
PfGSK3/PfPK6-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PfGSK3/PfPK6-IN-1 is a potent inhibitor of plasmodial kinases, specifically targeting Plasmodium falciparum glycogen synthase kinase 3 (PfGSK3) and Plasmodium falciparum protein kinase 6 (PfPK6). This compound has shown significant activity against blood stage parasites, making it a promising candidate for antimalarial drug development .
Métodos De Preparación
The synthesis of PfGSK3/PfPK6-IN-1 involves the preparation of 2,4,5-trisubstituted pyrimidines. The synthetic route typically includes the following steps :
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials.
Substitution Reactions: The core is then subjected to substitution reactions to introduce various functional groups at the 2, 4, and 5 positions.
Purification: The final compound is purified using techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
PfGSK3/PfPK6-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine core.
Substitution: Substitution reactions are common, especially for introducing different substituents at the 2, 4, and 5 positions of the pyrimidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
PfGSK3/PfPK6-IN-1 has several scientific research applications, including:
Mecanismo De Acción
PfGSK3/PfPK6-IN-1 exerts its effects by inhibiting the activity of PfGSK3 and PfPK6. These kinases play crucial roles in the life cycle of Plasmodium falciparum, particularly in the asexual blood stage. By inhibiting these kinases, the compound disrupts the parasite’s ability to replicate and survive within red blood cells .
Comparación Con Compuestos Similares
PfGSK3/PfPK6-IN-1 is unique due to its dual inhibition of both PfGSK3 and PfPK6. Similar compounds include other 2,4,5-trisubstituted pyrimidines that have been identified as potent inhibitors of plasmodial kinases . Some of these compounds include:
IKK16: Another dual inhibitor of PfGSK3 and PfPK6 with similar antiplasmodial activity.
Compound 23d: A potent inhibitor with IC50 values of 172 nM for PfGSK3 and 11 nM for PfPK6.
Compound 23e: The compound with the highest potency, having IC50 values of 97 nM for PfGSK3 and 8 nM for PfPK6.
These compounds share structural similarities but differ in their potency and selectivity profiles.
Propiedades
Fórmula molecular |
C22H23Cl2N5O2S |
|---|---|
Peso molecular |
492.4 g/mol |
Nombre IUPAC |
4-[[5-chloro-4-(5-chlorothiophen-2-yl)pyrimidin-2-yl]amino]-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C22H23Cl2N5O2S/c23-17-14-26-22(28-20(17)18-6-7-19(24)32-18)27-16-4-2-15(3-5-16)21(30)25-8-1-9-29-10-12-31-13-11-29/h2-7,14H,1,8-13H2,(H,25,30)(H,26,27,28) |
Clave InChI |
FCGZLWCVWFYUTA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCNC(=O)C2=CC=C(C=C2)NC3=NC=C(C(=N3)C4=CC=C(S4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


